Imidazo[4,5-d]imidazole
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Overview
Description
Imidazo[4,5-d]imidazole is a heterocyclic compound that features a fused ring system consisting of two imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization, resulting in the formation of the desired this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Imidazo[4,5-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the this compound ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced this compound derivatives .
Scientific Research Applications
Imidazo[4,5-d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: This compound is being investigated for its potential use in the development of new pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of imidazo[4,5-d]imidazole involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes such as kinases and phosphatases, leading to the modulation of cellular signaling pathways. Additionally, this compound can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with a single imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring system.
Purine: A fused ring system consisting of an imidazole ring and a pyrimidine ring.
Uniqueness: Imidazo[4,5-d]imidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of new molecules with specific biological activities and chemical reactivity .
Properties
CAS No. |
251-50-3 |
---|---|
Molecular Formula |
C4H2N4 |
Molecular Weight |
106.09 g/mol |
IUPAC Name |
imidazo[4,5-d]imidazole |
InChI |
InChI=1S/C4H2N4/c1-5-3-4(6-1)8-2-7-3/h1-2H |
InChI Key |
CQQJSOXDEFZGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC2=N1 |
Origin of Product |
United States |
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